
Amorfrutin A efficacy comparison other
amorfrutins

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amorfrutin A

CAS No.: 80489-90-3

Cat. No.: S650709

Get Quote

Quantitative Data Comparison of Amorfrutins

Compound

PPARγ
Binding
Affinity (Ki,
nM)

PPARγ
Activation
(EC₅₀, μM)

PPARγ Efficacy
(% vs.
Rosiglitazone)

Key Reported Efficacy and
Experimental Models

Amorfrutin A ~287
(Amorfrutin

2) [1]

~1.200
(Amorfrutin

2) [1]

30% (Amorfrutin
2) [1]

Neuroprotection: Reduces
cerebral infarct volume, improves

neurological scores, and exhibits
antioxidant/anti-inflammatory

effects in rat MCAO/R model (100
mg/kg) [2].

Amorfrutin B 19 - 236 [1]
[3]

0.458 -
0.979 [1]

15% - 39% [1] Glucose Metabolism: Improves
insulin resistance and glucose

tolerance in HFD-fed mice (100
mg/kg/day) [3]. Neuroprotection:
Protects neurons and microglia in
hypoxia/ischemia models with

post-treatment (6 hours); reduces
ROS and inflammation [4] [5].
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Compound

PPARγ
Binding
Affinity (Ki,
nM)

PPARγ
Activation
(EC₅₀, μM)

PPARγ Efficacy
(% vs.
Rosiglitazone)

Key Reported Efficacy and
Experimental Models

Amorfrutin 1 236 [1] 0.458 [1] 39% [1] Data primarily from in vitro binding

and activation assays [1].

Amorfrutin 3 352 [1] 4.500 [1] 22% [1] Data primarily from in vitro binding

and activation assays [1].

Amorfrutin 4 278 [1] 0.979 [1] 15% [1] Data primarily from in vitro binding

and activation assays [1].

Rosiglitazone
(Ref.)

7 [3] 0.002 [1] 100% [1] A full synthetic PPARγ agonist

used as a reference standard.

> Interpreting the Data: The table shows that amorfrutin B has a significantly stronger binding affinity for

PPARγ (lower Ki value) compared to amorfrutin A. In biological systems, stronger binding often translates

to higher potency, meaning a lower dose is required to achieve a desired effect. While both show efficacy, the

available data suggests amorfrutin B has been more comprehensively validated across multiple disease

models.

Detailed Experimental Data and Protocols

Here is a summary of the key experimental methodologies and findings from the studies cited in the table.

Amorfrutin A (from Amorpha fruticosa)

Experimental Model: The neuroprotective effects were evaluated using a Middle Cerebral Artery
Occlusion/Reperfusion (MCAO/R) model in rats (in vivo) and an Oxygen-Glucose
Deprivation/Reoxygenation (OGD/R) model in BV2 and PC12 cells (in vitro) [2].
Key Protocols:

In vivo: Rats were subjected to MCAO/R and treated with amorfrutin A (dose: 100 mg/kg).
Infarct volume was measured by TTC staining, neurological deficits were scored, and brain
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injury was assessed via hematoxylin-eosin staining [2].

In vitro: Cell viability was measured using the CCK-8 assay. Levels of reactive oxygen species
(ROS), nitric oxide (NO), and tumor necrosis factor-α (TNF-α) in the culture supernatant were

determined using specific fluorescent probes and ELISA kits [2].
Pathway Analysis: Protein expression in the Nrf2/HO-1 signaling pathway (e.g., Nrf2, HO-1,

Keap1) in ischemic brain tissue was analyzed by Western blot [2].

Amorfrutin B (from Glycyrrhiza foetida & Amorpha fruticosa)

Experimental Model: Metabolic efficacy was tested in high-fat-diet (HFD)-fed C57BL/6 mice (in
vivo). Neuroprotection was studied in primary mouse neuronal cultures and a human microglial
(HMC3) cell line under hypoxic/ischemic conditions (in vitro) [3] [4] [5].
Key Protocols:

In vivo (Metabolism): HFD-fed mice were treated with amorfrutin B (100 mg kg⁻¹ day⁻¹ in
food) for 27 days. Intraperitoneal insulin sensitivity tests (IPIST) and oral glucose
tolerance tests (OGTT) were performed. Blood glucose, lipids, and insulin levels were
measured [3].

In vitro (Neuroprotection): Primary neurons or microglia were subjected to OGD. Amorfrutin B
was applied post-treatment. Neuronal cell death was assessed by Fluoro-Jade C staining
and LDH cytotoxicity assays. Microglial activation (IBA1, cytokines) and mitochondrial status
(membrane potential, ROS) were analyzed via immunofluorescence, ELISA, and flow
cytometry [4] [5].
Mechanism Studies: PPARγ dependency was confirmed using the antagonist GW9662 and

siRNA-mediated PPARγ knockdown [4].

Mechanism of Action and Signaling Pathways

Amorfrutins function primarily as Selective PPARγ Modulators (SPPARγMs). They bind to the PPARγ

receptor in a way that induces a different conformational change compared to full agonists like rosiglitazone.

This leads to a distinct pattern of gene expression, which is associated with therapeutic benefits (improved

insulin sensitivity, anti-inflammatory effects) while avoiding typical side effects such as weight gain [1] [3].

The following diagram illustrates the core neuroprotective mechanism shared by amorfrutins, particularly

demonstrated for amorfrutins A and B.
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Conclusion for Research and Development

In summary, for researchers and drug development professionals, the current evidence suggests:
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Amorfrutin B appears to be the more potent candidate for metabolic diseases like type 2

diabetes, based on its superior PPARγ binding affinity and demonstrated glucose-lowering efficacy in
animal models [3].

Both amorfrutin A and B show strong, pleiotropic neuroprotective effects, but through partially
overlapping and distinct pathways. Amorfrutin A's action is strongly linked to the Nrf2 antioxidant

pathway [2], while amorfrutin B has additional, well-documented effects on modulating microglial
activation and inflammation [5].

A significant advantage of the amorfrutin family over older PPARγ drugs (TZDs) is their excellent
safety profile, with studies reporting no weight gain, hepatotoxicity, or adverse effects on

osteoblastogenesis in experimental models [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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